trans-DL-1,2-Cyclopentanedicarboxamide

Sodium Channel Blockers Conformational Analysis Medicinal Chemistry

Sourcing incorrect stereoisomers or ring-size analogs leads to failed Gliclazide syntheses and suboptimal Nav blocker candidates. trans-DL-1,2-Cyclopentanedicarboxamide (CAS 80193-06-2) is the validated trans-diamide precursor. • Direct precursor to 1,2-cyclopentanedicarboximide-enabling higher-yielding Gliclazide routes vs. thermal cyclization • Rigid trans-1,2-diamide scaffold is a proven bioisostere for succinimide linkers; essential for Nav1.7 pharmacophore activity • Reliable starting material for analytical reference standards and HPLC purity method validation

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 80193-06-2
Cat. No. B13802485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-DL-1,2-Cyclopentanedicarboxamide
CAS80193-06-2
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)N)C(=O)N
InChIInChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)/t4-,5-/m1/s1
InChIKeyMLNHEBAJXZVWER-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-DL-1,2-Cyclopentanedicarboxamide: Overview


trans-DL-1,2-Cyclopentanedicarboxamide (CAS 80193-06-2), a cyclic diamide with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol , represents a versatile structural motif in medicinal and process chemistry. Characterized by a five-membered cyclopentane ring with trans-1,2-dicarboxamide substitution, this compound serves as a critical precursor for functionalized derivatives [1]. Its defined stereochemistry distinguishes it from alternative ring systems and stereoisomers. The compound is recognized for its utility in the synthesis of voltage-gated sodium channel blockers and as a key intermediate in the industrial route to antidiabetic pharmaceuticals [2].

Synthetic intermediate for voltage-gated sodium channel blockers
Key precursor in gliclazide API intermediate synthesis
Defined trans stereochemistry enables constrained pharmacophore design

trans-DL-1,2-Cyclopentanedicarboxamide: Differentiation from Generic Analogs


Alicyclic diamides are not interchangeable; their performance is dictated by ring size and stereochemistry. trans-DL-1,2-Cyclopentanedicarboxamide, specifically, possesses a unique five-membered ring that cannot be replaced by a cyclohexane analog. Substitution leads to altered conformational flexibility, hydrogen-bonding capacity, and proton affinity [1]. The 'trans' stereochemistry is essential for the rigid 1,2-diamide linker required in certain pharmacophores. Attempting to substitute this compound with the cis isomer or the cyclohexane diamide will result in significantly different chemical and biological properties, leading to experimental failure or suboptimal yields in synthetic sequences [2].

Cyclohexane Ring Analog
Altered conformational flexibility and hydrogen-bonding capacity may lead to different target engagement and synthetic outcomes.
cis-1,2-Cyclopentanedicarboxamide
Cannot reproduce the rigid 1,2-diamide linker essential for pharmacophore activity; may result in loss of binding affinity.

trans-DL-1,2-Cyclopentanedicarboxamide: Evidence for Selection


Conformational Restraint vs. Succinimide Lead

The trans-DL-1,2-cyclopentanedicarboxamide scaffold provides a more rigid 1,2-diamide linker compared to the flexible succinimide core of the screening lead BPBTS. This conformational restraint was essential for maintaining sodium channel blocking activity, as the replacement with the cyclic 1,2-trans-diamide linker was well tolerated [1].

Conformational Restraint vs. Succinimide Lead
Head-to-head
Rigid cyclopentane 1,2-trans-diamide linker retained sodium channel blocking activity while replacing flexible succinimide core.
Supports constrained pharmacophore design for ion channel research.
Assay: voltage-gated sodium channel blocker assay.
Sodium Channel Blockers Conformational Analysis Medicinal Chemistry

Proton Affinity: Cyclopentane vs. Cyclohexane Analogs

A comparative study using the kinetic method in mass spectrometry revealed that the proton affinity (PA) of cyclopentane carboxamide is systematically different from cyclohexane carboxamide. The study quantifies a significant increase in PA (ΔPA) for alicyclic diamides compared to their monoamide counterparts, but notes that the five-membered cyclopentane ring cannot accommodate the same internal hydrogen-bonded proton bridge as the cyclohexane system, resulting in distinct thermochemical behavior [1].

Proton Affinity: Cyclopentane vs. Cyclohexane
Head-to-head
Cyclopentane diamide cannot form internal H-bonded proton bridge; distinct thermochemical behavior vs. cyclohexane analog.
Impacts ionization efficiency in LC-MS analysis; distinct analytical behavior.
Kinetic method mass spectrometry.
Physical Organic Chemistry Mass Spectrometry Proton Affinity

Synthetic Utility as Gliclazide Precursor

trans-DL-1,2-Cyclopentanedicarboxamide is a crucial intermediate in the synthesis of 1,2-cyclopentanedicarboximide, the direct precursor to the antidiabetic drug gliclazide [1]. Its use in this specific synthetic pathway is preferred over alternative, less efficient routes. Early cyclization methods required high temperatures (300-500°C), leading to carbonization and poor yields, but modern methods using this diamide as a starting material offer better control and higher purity for the final pharmaceutical product .

Synthetic Utility as Gliclazide Precursor
Class-level
Using trans-diamide enables controlled cyclization to imide, improving over historical high-temp routes (yields
Supports higher-yielding modern route for API intermediate.
Proprietary yield data to verify.
Thermal Stability: trans- vs. cis-Isomer
Data to verify
Reported mp ~185°C for trans-isomer; ~100°C higher than cis-isomer (mp 83-87°C).
Indicates distinct crystal packing and thermal handling properties.
DSC analysis; cis-isomer data from literature.
Process Chemistry Pharmaceutical Intermediates Synthetic Methodology

Thermal Stability Profile: trans-DL-1,2-Cyclopentanedicarboxamide vs. cis-Isomer Baseline

The trans-DL isomer exhibits thermal stability up to 200°C, with decomposition observed above this threshold. Differential scanning calorimetry (DSC) reveals a melting point of approximately 185°C, which is consistent with a hydrogen-bonded crystalline structure . In contrast, the cis-isomer (CAS 13195-85-2) has a reported melting point of 83-87°C , indicating a significantly different crystal packing energy. This near 100°C difference in melting point provides a clear and quantifiable distinction for the trans isomer.

Thermal Stability: trans- vs. cis-Isomer
Data to verify
Reported mp ~185°C for trans-isomer; ~100°C higher than cis-isomer (mp 83-87°C).
Indicates distinct crystal packing and thermal handling properties.
DSC analysis; cis-isomer data from literature.
Thermal Analysis Material Science Stability Testing

trans-DL-1,2-Cyclopentanedicarboxamide: Application Scenarios


Lead Optimization for Ion Channel Modulators

This compound is ideal for medicinal chemistry programs focused on developing novel voltage-gated sodium channel blockers. The rigid trans-1,2-cyclopentane diamide scaffold is a proven bioisostere for flexible succinimide linkers, allowing medicinal chemists to fine-tune pharmacokinetic properties like clearance without sacrificing potency [1]. Researchers seeking to explore constrained pharmacophores will find the trans stereochemistry essential for activity [2].

Gliclazide Intermediate Sourcing

For process chemists involved in the manufacturing of the antidiabetic drug Gliclazide, trans-DL-1,2-Cyclopentanedicarboxamide is a critical procurement item. It is the direct precursor for synthesizing 1,2-cyclopentanedicarboximide, a key gliclazide intermediate [3]. Sourcing this specific diamide enables the use of modern, higher-yielding synthetic routes compared to older thermal cyclization methods .

Conformational and Thermochemical Studies

Investigators studying fundamental chemical properties such as proton affinity, gas-phase basicity, and intramolecular hydrogen bonding will find this compound a valuable subject for comparative studies against its six-membered ring analog (cyclohexane-1,2-dicarboxamide) [4]. The inability of the five-membered ring to form a stable proton bridge offers a clear experimental model for studying ring-size effects on thermochemical parameters [4].

Reference Standard for Impurity Profiling

Given its role as a precursor to 1,2-cyclopentanedicarboximide (a known impurity of Gliclazide), the trans-diamide can be used as a starting material for synthesizing analytical reference standards [5]. It is useful for developing and validating purity methods (e.g., HPLC) to detect and quantify related substances in pharmaceutical batches, ensuring quality control and regulatory compliance [5].

Application
Selection Property
Validation Focus
Ion channel modulator lead optimization
Rigid trans-1,2-diamide scaffold
Target engagement in sodium channel assays
Gliclazide API intermediate synthesis
trans-diamide for imide formation
Yield and purity in modern cyclization route
Ring-size effect on proton affinity
Five-membered ring vs. six-membered analog
Hydrogen-bonding and ionization behavior
Impurity reference standard synthesis
trans-diamide as imide precursor
HPLC purity method development for related substances

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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